1,8-Dimethoxy-3-methylanthracene-9,10-dione
Description
Historical Context and Discovery
The discovery and characterization of 1,8-dimethoxy-3-methylanthracene-9,10-dione is intrinsically linked to the broader historical development of anthraquinone chemistry. The anthraquinone class of compounds gained prominence following the groundbreaking work of German chemists Carl Graebe and Carl Theodore Liebermann in 1868, who first described the chemical synthesis of alizarin from anthracene. This seminal discovery not only revolutionized the dye industry but also provided the foundation for systematic investigation of anthraquinone derivatives.
The specific identification of this compound emerged from extensive phytochemical investigations of traditional medicinal plants, particularly those belonging to the Polygonaceae family. Early phytochemical studies focused on isolating and characterizing the active principles from Rheum species, which had been used in traditional Chinese medicine for centuries. The compound was initially recognized as a methylated derivative of chrysophanol, leading to its alternative designation as chrysophanol dimethyl ether.
The systematic characterization of this compound benefited significantly from advances in analytical chemistry during the latter half of the twentieth century. The development of nuclear magnetic resonance spectroscopy and mass spectrometry provided researchers with powerful tools to elucidate the precise structure and substitution patterns of complex natural products. These technological advances enabled the definitive identification of this compound and its distinction from other structurally related anthraquinones.
Contemporary research has revealed that this compound represents a unique example of organism-specific biosynthetic modification. The methylation of hydroxyl groups in anthraquinones appears to follow distinct patterns depending on the producing organism, suggesting evolutionary adaptations that may confer specific biological advantages. This discovery has elevated the compound from a simple structural variant to a molecule of significant biosynthetic and evolutionary interest.
Classification Within Anthraquinone Family
This compound belongs to the extensive family of anthraquinones, which are characterized by their 9,10-dioxoanthracene core structure. Within this classification system, the compound is specifically categorized as a polyhydroxyanthraquinone derivative, representing a methylated form of the well-known natural product chrysophanol. The systematic classification of anthraquinones has evolved to encompass both structural and biosynthetic considerations, providing a comprehensive framework for understanding the relationships between different members of this diverse chemical family.
From a structural perspective, anthraquinones are broadly divided into several subcategories based on their substitution patterns. The emodin-type anthraquinones, to which this compound belongs, are characterized by hydroxyl substitutions at positions 1 and 8 of the anthraquinone core. However, the methylation of these hydroxyl groups in this compound creates a distinct subclass that exhibits different physicochemical properties compared to its parent compound.
The classification system also considers the biosynthetic origin of anthraquinones, distinguishing between those derived from the polymalonate pathway and those originating from mixed biosynthetic routes. This compound is produced through the polymalonate pathway, involving the condensation of eight acetyl-CoA units followed by cyclization and subsequent methylation reactions. This biosynthetic classification has proven valuable in understanding the evolutionary relationships between different anthraquinone-producing organisms.
Within the broader context of natural product classification, this compound is also categorized as a secondary metabolite with phenolic characteristics. The presence of methoxy groups imparts distinct lipophilic properties that differentiate it from more polar anthraquinone derivatives. This classification has important implications for understanding the compound's biological distribution, cellular uptake mechanisms, and potential therapeutic applications.
Nomenclature and Synonyms
The nomenclature of this compound reflects both systematic chemical naming conventions and historical usage in natural product chemistry. The primary International Union of Pure and Applied Chemistry name, this compound, clearly indicates the positions of the methoxy and methyl substituents on the anthraquinone core structure. This systematic name provides an unambiguous description of the molecular structure and facilitates accurate identification in chemical databases and literature.
The compound is also widely known by its common name, chrysophanol dimethyl ether, which reflects its structural relationship to the parent natural product chrysophanol. This designation emphasizes the methylation of the hydroxyl groups present in chrysophanol, providing immediate insight into the structural modifications that distinguish this compound from its precursor. The use of this common name is particularly prevalent in phytochemical and pharmacological literature, where it serves as a convenient shorthand for the systematic name.
Alternative systematic names for the compound include 1,8-dimethoxy-3-methylanthraquinone and 1,8-dimethoxy-3-methyl-9,10-anthraquinone, both of which are chemically equivalent to the primary name but employ slightly different nomenclature conventions. These variations reflect historical differences in chemical naming practices and the evolution of systematic nomenclature rules over time.
The compound is assigned Chemical Abstracts Service registry number 71013-35-9, which serves as a unique identifier in chemical databases worldwide. This registry number facilitates unambiguous identification and retrieval of information about the compound from various chemical information systems and databases.
| Nomenclature Type | Name/Identifier |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Common Name | Chrysophanol dimethyl ether |
| Alternative Systematic Names | 1,8-dimethoxy-3-methylanthraquinone; 1,8-dimethoxy-3-methyl-9,10-anthraquinone |
| Chemical Abstracts Service Number | 71013-35-9 |
| PubChem Compound Identifier | 189763 |
| ChEMBL Identifier | CHEMBL289530 |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
Significance in Natural Product Chemistry
The significance of this compound in natural product chemistry extends far beyond its role as a simple structural variant of chrysophanol. This compound exemplifies several important concepts in natural product research, including biosynthetic diversity, chemotaxonomic relationships, and the evolutionary significance of secondary metabolite modification. Its study has contributed substantially to our understanding of how plants modify basic biosynthetic frameworks to generate structural diversity and biological specificity.
From a chemotaxonomic perspective, the distribution of this compound across different plant families provides valuable insights into evolutionary relationships and biosynthetic capabilities. The compound has been identified in species belonging to diverse taxonomic groups, including Polygonaceae, Asteraceae, Thymelaeaceae, and Sapotaceae families. This broad distribution suggests either ancient evolutionary origins or convergent evolution of the methylation machinery responsible for its biosynthesis.
The compound serves as an important marker for understanding the evolution of anthraquinone biosynthesis in plants. The specific methylation pattern observed in this compound requires sophisticated enzymatic machinery capable of regioselective modification of hydroxyl groups. The presence of this compound in a species therefore indicates the evolution of specific methyltransferase enzymes, providing insights into the molecular evolution of secondary metabolite biosynthesis.
Research on this compound has also contributed to advances in natural product isolation and purification methodologies. The development of efficient extraction and purification protocols for this compound has led to innovations in supercritical fluid extraction and preparative chromatography techniques. These methodological advances have broader applications in natural product research and pharmaceutical development.
The compound's significance is further enhanced by its role in structure-activity relationship studies within the anthraquinone family. The specific substitution pattern of this compound provides valuable insights into how structural modifications affect biological activity and physicochemical properties. These studies have informed rational drug design efforts and contributed to the development of new synthetic anthraquinone derivatives with enhanced therapeutic potential.
| Research Area | Contribution of this compound |
|---|---|
| Chemotaxonomy | Distribution patterns provide insights into plant evolutionary relationships |
| Biosynthetic Studies | Exemplifies regioselective methylation in anthraquinone metabolism |
| Analytical Chemistry | Driver for development of improved extraction and purification methods |
| Structure-Activity Relationships | Model compound for understanding methylation effects on biological activity |
| Natural Product Database | Important reference compound for anthraquinone classification systems |
| Phytochemical Screening | Marker compound for identifying anthraquinone-producing species |
Properties
IUPAC Name |
1,8-dimethoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-9-7-11-15(13(8-9)21-3)17(19)14-10(16(11)18)5-4-6-12(14)20-2/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODCICIWBUFMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221247 | |
| Record name | Chrysophanol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71013-35-9 | |
| Record name | Chrysophanol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071013359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysophanol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Extraction and Isolation
Dried roots of Rheum palmatum are ground and subjected to Soxhlet extraction using methanol or ethanol. The crude extract is concentrated under reduced pressure, followed by partitioning with ethyl acetate and water. The organic layer is evaporated to yield a residue enriched in anthraquinones.
Chromatographic Purification
Column chromatography on silica gel with a gradient eluent system (e.g., hexane/ethyl acetate) isolates this compound. High-performance liquid chromatography (HPLC) may further refine purity. Reported yields from natural sources are typically low (0.2–0.5% w/w) due to the compound’s minor abundance.
Chemical Synthesis via Methylation of Chrysophanol
Chrysophanol (1,8-dihydroxy-3-methylanthracene-9,10-dione) serves as a direct precursor for synthesizing the target compound through selective methylation of its phenolic hydroxyl groups.
Reaction Conditions
Chrysophanol (1.0 equiv) is dissolved in anhydrous acetone under nitrogen atmosphere. Methyl iodide (2.2 equiv) and potassium carbonate (3.0 equiv) are added, and the mixture is refluxed at 60°C for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC).
Workup and Characterization
Post-reaction, the mixture is filtered to remove K2CO3, and the solvent is evaporated. The crude product is recrystallized from acetone to yield yellow needles. Nuclear magnetic resonance (NMR) data confirm successful methylation:
-
¹H NMR (250 MHz, DMSO-d₆) : δ 3.91 (s, 6H, 2×OCH₃), 2.45 (s, 3H, CH₃), 7.21–7.92 (m, 4H, aromatic).
-
¹³C NMR : δ 182.1 (C=O), 161.2 (C-OCH₃), 56.7 (OCH₃), 21.3 (CH₃).
Yields for this method range from 65% to 75%, depending on reaction scale and purity of chrysophanol.
Derivatization from Aloe-Emodin
Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione) provides an alternative route via hydroxyl protection and functional group modification.
Methyl Protection of Hydroxyl Groups
Aloe-emodin undergoes methylation at positions 1 and 8 using methyl iodide and K2CO3 in acetone, yielding 1,8-dimethoxy-3-(hydroxymethyl)anthracene-9,10-dione. This intermediate is oxidized to 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde using manganese dioxide (MnO₂) in ethyl acetate.
Oxidation Step
Reductive Amination and Further Modification
While the carbaldehyde derivative is typically used for reductive amination, reduction of the hydroxymethyl group to methyl remains unexplored in the literature. A hypothetical pathway involves:
-
Reduction of hydroxymethyl : Treatment with HI and red phosphorus to convert –CH₂OH to –CH₃.
-
Catalytic hydrogenation : Using Pd/C or Raney nickel under H₂ atmosphere.
This speculative route requires validation but aligns with known anthraquinone reduction chemistry.
Spectroscopic Characterization and Analytical Data
UV-Vis Spectroscopy
The compound exhibits λₘₐₐ at 254 nm and 285 nm in methanol, characteristic of anthraquinone π→π* transitions.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 283.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄O₄.
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar anthraquinone backbone with methoxy and methyl groups occupying equatorial positions.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with altered functional groups .
Scientific Research Applications
Chemistry
1,8-Dimethoxy-3-methylanthracene-9,10-dione serves as a precursor in the synthesis of various dyes and pigments. Its ability to undergo oxidation and reduction reactions allows for the creation of multiple derivatives, such as substituted anthraquinones and hydroquinones .
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: The compound's mechanism involves intercalating into DNA, disrupting replication processes, which may contribute to its anticancer effects .
Medicine
Ongoing research explores the medicinal applications of this compound:
- Antioxidant Effects: The compound has been investigated for its ability to scavenge free radicals.
- Anti-inflammatory Properties: Preliminary studies suggest it may reduce inflammation markers in various biological systems .
Industry
In industrial applications, this compound is utilized in producing organic semiconductors and advanced materials due to its electronic properties .
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was shown to induce apoptosis in cancer cells through oxidative stress mechanisms, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound exhibited effective inhibition against several pathogens, including Staphylococcus aureus and Escherichia coli. The results suggested that the compound disrupts bacterial cell membranes, leading to cell death .
Mechanism of Action
The mechanism of action of 1,8-Dimethoxy-3-methylanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell damage. These actions contribute to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Compounds
Structural and Functional Group Variations
The biological and chemical properties of anthraquinones are highly dependent on substituent types, positions, and electronic effects. Below is a comparative analysis of 1,8-dimethoxy-3-methylanthracene-9,10-dione with key analogs:
Physicochemical Properties
- Solubility: Methoxy groups decrease water solubility compared to hydroxylated analogs. For example, chrysophanol (logP ~2.5) is less lipophilic than this compound (logP ~3.8) .
- Spectroscopic Signatures: ¹H NMR: Methoxy protons in this compound appear as singlets at δ 3.76–3.94 ppm, whereas hydroxyl protons in chrysophanol resonate downfield at δ 11.90–12.07 ppm . ¹³C NMR: Carbonyl signals in methoxy derivatives (δC 182–192 ppm) are less deshielded than in hydroxylated analogs (δC 192–202 ppm) due to electron-donating effects of OCH₃ groups .
Biological Activity
1,8-Dimethoxy-3-methylanthracene-9,10-dione (DMMA) is a compound belonging to the anthraquinone family, characterized by its unique methoxy and methyl substituents on the anthracene core. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This article reviews the current understanding of DMMA's biological activity based on diverse research findings.
DMMA has the molecular formula and is known for its vibrant coloration, which makes it useful in various chemical applications. The compound can be synthesized through methylation processes involving precursors like chrysophanol .
The biological effects of DMMA are primarily attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. Additionally, it generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. These mechanisms contribute to its antimicrobial and anticancer activities .
Antimicrobial Activity
DMMA has shown significant antimicrobial properties against various bacterial strains. In studies, it exhibited minimum inhibitory concentrations (MICs) as low as 2.5 μM against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest that DMMA could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Research indicates that DMMA possesses notable cytotoxic effects against cancer cell lines. For instance, it demonstrated an IC50 value of 4.56 μM against the human lung cancer cell line A-549. This cytotoxicity is likely due to its ability to induce apoptosis through oxidative stress mechanisms .
Antioxidant Properties
As an antioxidant, DMMA can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage caused by ROS, which are implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Preliminary studies suggest that DMMA may also exhibit anti-inflammatory properties by modulating inflammatory pathways. This aspect is under investigation for potential therapeutic applications in chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
To contextualize DMMA's biological activities, a comparison with similar anthraquinone derivatives is useful:
Case Studies and Research Findings
Recent studies have focused on the biosynthesis of anthraquinones from marine fungi, highlighting the potential of these compounds in drug development. For example:
- A study reported that anthraquinones derived from marine fungi exhibit significant anticancer properties, with some derivatives showing IC50 values comparable to those of established chemotherapeutics .
- Another investigation demonstrated that compounds similar to DMMA could inhibit human telomerase activity, suggesting a mechanism for their anticancer effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,8-Dimethoxy-3-methylanthracene-9,10-dione, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis of anthraquinone derivatives typically involves Friedel-Crafts acylation or oxidative coupling of aromatic precursors. For methoxy-substituted analogs, selective methylation via alkylation or demethylation-protection strategies is critical. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (optimized between 60–80°C), and catalyst choice (e.g., AlCl₃ for Lewis acid-mediated reactions) significantly impact yield and purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from byproducts.
Q. How can spectroscopic and crystallographic techniques be employed to characterize the structural features of this compound?
- Methodological Answer :
- Spectroscopy :
- UV-Vis : Anthraquinones exhibit strong absorbance in the 250–400 nm range due to π→π* transitions in the conjugated carbonyl system.
- FT-IR : Confirm methoxy (-OCH₃) groups via C–O stretching bands at ~1250 cm⁻¹ and carbonyl (C=O) peaks at ~1670 cm⁻¹.
- NMR : ¹H NMR resolves methoxy protons as singlets (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 180–190 ppm) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using WinGX or SIR97 software) confirms bond lengths, angles, and packing motifs. For example, related anthraquinones show planar anthracene cores with dihedral angles <5° between rings .
Q. What are the reported physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Anthraquinones are generally lipophilic. 1,8-Dimethoxy-3-methyl derivatives show limited water solubility but dissolve in polar aprotic solvents (e.g., DMSO, acetone). Solubility can be enhanced via sonication or co-solvents (e.g., ethanol-water mixtures) .
- Stability : Stable under ambient conditions but sensitive to prolonged UV exposure. Store in amber vials at –20°C for long-term preservation. Thermal gravimetric analysis (TGA) indicates decomposition above 250°C .
Advanced Research Questions
Q. What molecular interactions underlie the antimicrobial activity of this compound, and how do structural modifications affect its efficacy?
- Methodological Answer : The compound’s antimicrobial activity likely arises from intercalation into microbial DNA/RNA or disruption of membrane integrity. Methoxy and methyl groups enhance lipophilicity, improving cell permeability. Comparative studies show that hydroxyl-to-methoxy substitutions reduce hydrogen-bonding capacity but increase bioavailability. For example, 1,8-dihydroxy analogs exhibit stronger binding to bacterial topoisomerases, while dimethoxy derivatives show broader spectrum activity .
Q. How do conflicting reports on the antioxidant capacity of anthraquinone derivatives inform the design of validation studies for this compound?
- Methodological Answer : Discrepancies in antioxidant assays (e.g., DPPH vs. FRAP) may arise from redox potential differences or solvent effects. To resolve contradictions:
- Standardize Assay Conditions : Use uniform solvent systems (e.g., methanol for DPPH) and control pH (6–7.4).
- Validate Mechanisms : Combine radical scavenging assays with electrochemical analysis (cyclic voltammetry) to measure oxidation potentials.
- Structural Correlations : Compare IC₅₀ values of methoxy vs. hydroxyl analogs to isolate electronic effects .
Q. What in vitro and in vivo models are appropriate for assessing the toxicological profile of this compound, given structural similarities to hepatotoxic analogs?
- Methodological Answer :
- In Vitro : Use HepG2 or primary hepatocytes to assess cytotoxicity (MTT assay) and CYP450 inhibition (e.g., CYP3A4 luminescence assays). Monitor mitochondrial membrane potential (JC-1 staining) for early apoptosis markers .
- In Vivo : Rodent models (e.g., Sprague-Dawley rats) dosed orally (50–200 mg/kg) for 28 days. Evaluate serum ALT/AST levels and histopathology of liver/kidney tissues. Structural analogs like 1,7-dihydroxy-3-methylanthracene-9,10-dione show dose-dependent hepatotoxicity, necessitating rigorous dose-response studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
